Cannabidiorcol

描述

- 它与O-1918 在结构上相似,O-1918 是一种选择性拮抗异常大麻二酚的物质。

- 与四氢大麻酚 (THC) 不同,O-1821 和O-1918 均不具有精神活性作用。

- TRP 通道在炎症和其他生理过程中起作用 .

O-1821: 是一种大麻二酚 (CBD) 的衍生物,其戊基侧链已缩短为甲基。

O-1821: 对大麻素受体 (CBs) 的亲和力较低,但作为瞬时受体电位通道 (TRP 通道) 的激动剂。

准备方法

- 不幸的是,文献中没有广泛记录O-1821 的具体合成路线和反应条件。

- 它是由大麻二酚合成,通过将戊基侧链缩短为甲基。

化学反应分析

Structural Basis of Reactivity

Cannabidiorcol is classified as a homologue of CBD, with a hexyl side chain (C1 extension) compared to CBD’s pentyl chain . This structural modification may influence reaction kinetics and product stability. Like CBD, CBD-C1 likely undergoes acid-catalyzed cyclization, thermal degradation, and pyrolysis, potentially forming analogous psychotropic compounds.

Acid-Catalyzed Cyclization

CBD undergoes intramolecular cyclization under acidic conditions to form tetrahydrocannabinol (THC) isomers (e.g., Δ⁹-THC, Δ⁸-THC) and related compounds . For CBD-C1, a similar mechanism may apply, though the longer side chain could alter product distribution.

Key Observations in CBD Reactions

-

Reaction Conditions : Acid catalysts (e.g., HCl, pTSA) in solvents like dichloromethane or toluene drive cyclization .

-

Product Diversity : CBD forms Δ⁹-THC, Δ⁸-THC, iso-THC, and hydroxy-derivatives depending on temperature, solvent, and acid strength .

-

Catalyst Influence : Sulfuric acid uniquely produces methoxy-THC derivatives, while acetic acid favors hydroxy-CBD formation .

Thermal Degradation and Stability

CBD degrades thermally to cannabinol (CBN) under acidic or neutral conditions . For CBD-C1, analogous degradation pathways may exist, but kinetic parameters (e.g., activation energy, rate constants) would likely differ due to chain length.

CBD’s Thermal Kinetics

| Parameter | CBD (Resin) | CBD (Solution) |

|---|---|---|

| Activation Energy (Eₐ) | 3.86 kJ/mol | 131.21 kJ/mol |

| Rate Constant (k) | 0.41 μg mL⁻¹ day⁻¹ | 0.0014 day⁻¹ |

| Half-Life (t₉₀%) | 3 days at 25°C | 71 days at 25°C |

Pyrolysis and High-Temperature Reactions

CBD pyrolysis at 250–400°C produces Δ⁹-THC, Δ⁸-THC, CBN, and cannabichromene . CBD-C1’s pyrolysis may yield analogous products with extended chains, though stability and yield would depend on reaction conditions.

CBD Pyrolysis Products

-

Major Products : Δ⁹-THC (25–52% yield), CBN.

-

Minor Products : Cannabichromene, iso-THC isomers.

-

Key Factor : Temperature strongly influences product distribution .

Inference for CBD-C1 :

Pyrolysis of CBD-C1 could generate THC homologues (e.g., hexyl-THC) and CBN analogues. The extended chain may reduce volatility, affecting product formation rates.

Comparison of CBD and CBD-C1 Reactions

科学研究应用

Pharmacological Properties

CBD-C1 is structurally similar to CBD but possesses distinct pharmacological characteristics. It is believed to interact with the endocannabinoid system, influencing various physiological processes. Research indicates that CBD-C1 may exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a candidate for treating a range of medical conditions.

Key Pharmacological Effects

- Anti-inflammatory: CBD-C1 has shown promise in reducing inflammation, which could benefit conditions such as arthritis and inflammatory bowel disease.

- Analgesic: Preliminary studies suggest that CBD-C1 may help alleviate pain, potentially offering an alternative to traditional pain management therapies.

- Neuroprotective: The compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Therapeutic Applications

The therapeutic applications of CBD-C1 are still being explored, but several areas show potential based on existing research:

Pain Management

CBD-C1 may provide relief for chronic pain conditions. A study highlighted the efficacy of cannabinoids in managing pain associated with various diseases, suggesting that CBD-C1 could play a role in this domain .

Neurodegenerative Disorders

Research indicates that cannabinoids can influence neurodegenerative processes. CBD-C1's neuroprotective properties may be beneficial in conditions like Alzheimer's disease and multiple sclerosis .

Inflammatory Conditions

The anti-inflammatory effects of CBD-C1 make it a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have documented the effects of cannabinoids, including CBD-C1, in various clinical settings:

- Chronic Pain Management: A clinical trial demonstrated that patients using cannabinoid-based therapies reported significant reductions in chronic pain levels compared to control groups .

- Neuroprotection in Animal Models: Animal studies have shown that cannabinoids can mitigate neurodegeneration caused by conditions such as traumatic brain injury and stroke .

- Cancer Cell Studies: In vitro studies indicated that cannabinoids could inhibit the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle regulation .

Data Table: Summary of Therapeutic Applications of Cannabidiorcol

作用机制

- 与其作用相关的分子靶标和通路需要更多研究。

O-1821: 的作用机制涉及 TRP 通道,TRP 通道参与疼痛感知、炎症和其他细胞过程。

相似化合物的比较

- 类似的化合物包括O-1918 ,它具有一些共同特征,但作为异常大麻二酚的拮抗剂。

O-1821: 由于其结构修饰与大麻二酚相比是独特的。

生物活性

Cannabidiorcol (CBD-C1) is a lesser-known cannabinoid derived from the cannabis plant, structurally related to cannabidiol (CBD). While CBD has garnered significant attention for its therapeutic potential, the biological activity of this compound remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on ion channels, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group that differentiates it from other cannabinoids. This structural feature may influence its biological interactions and therapeutic potential.

Table 1: Comparison of Cannabinoid Structures

| Cannabinoid | Structure Characteristics | Key Biological Activity |

|---|---|---|

| Cannabidiol (CBD) | Non-psychoactive, hydroxyl group | Anti-inflammatory, neuroprotective |

| This compound | Hydroxyl group, similar to CBD | Antimicrobial, potential neuroprotective |

| Tetrahydrocannabinol (THC) | Psychoactive, hydroxyl and aromatic groups | Analgesic, psychoactive effects |

Ion Channel Modulation

Cannabinoids have been shown to modulate ion channels, which play critical roles in cellular signaling and function. This compound may influence calcium channels similar to CBD:

- Calcium Channels : Cannabinoids can inhibit low-voltage-activated T-type calcium channels, affecting neuronal excitability and neurotransmitter release.

- Neuroprotective Effects : By modulating calcium influx, this compound may provide neuroprotective benefits, potentially mitigating excitotoxicity associated with various neurological disorders.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that CBD effectively inhibited biofilm formation in Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural resemblance to CBD .

- Neuroprotection : Research indicates that cannabinoids can reduce neuroinflammation and apoptosis in neuronal cells. While specific studies on this compound are scarce, the potential for neuroprotective effects exists based on its interaction with ion channels .

- Therapeutic Applications : Preliminary findings suggest that this compound may have applications in treating conditions such as anxiety and epilepsy, akin to those observed with CBD .

Table 2: Summary of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Antimicrobial | Moderate | Infection control |

| Ion channel modulation | Emerging | Neuroprotection |

| Anti-inflammatory | Preliminary | Pain management |

| Neuroprotective | Emerging | Neurological disorders |

属性

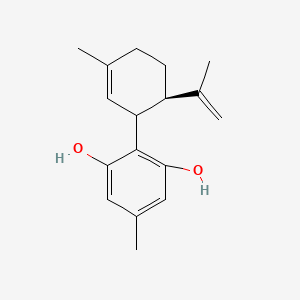

IUPAC Name |

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVOVXWEBSQJPA-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35482-50-9 | |

| Record name | Cannabidiorcol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABIDIORCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。